molecular formula C11H16ClF2N5 B12232296 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12232296
M. Wt: 291.73 g/mol
InChI Key: ZLWHWXMODYGTSV-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two pyrazole rings, each substituted with fluorine and ethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both fluorine and ethyl groups on the pyrazole rings, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-18-11(13)9(6-16-18)5-14-10-7-15-17(8-10)4-3-12;/h6-8,14H,2-5H2,1H3;1H

InChI Key

ZLWHWXMODYGTSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)CCF)F.Cl

Origin of Product

United States

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